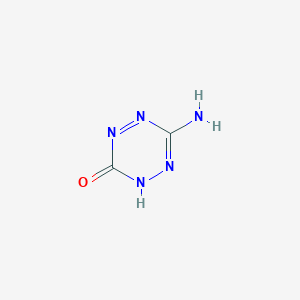

6-Amino-1,2,4,5-tetrazin-3-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H3N5O |

|---|---|

Molecular Weight |

113.08 g/mol |

IUPAC Name |

3-amino-1H-1,2,4,5-tetrazin-6-one |

InChI |

InChI=1S/C2H3N5O/c3-1-4-6-2(8)7-5-1/h(H2,3,4,5)(H,6,7,8) |

InChI Key |

VWEBDOHWDCMOBR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNC(=O)N=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 6 Amino 1,2,4,5 Tetrazin 3 Ol

De Novo Synthesis Approaches to the 1,2,4,5-Tetrazine (B1199680) Core

The construction of the 1,2,4,5-tetrazine ring is a cornerstone of accessing compounds like 6-Amino-1,2,4,5-tetrazin-3-OL. These syntheses typically involve the formation of a dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine.

Cyclization Reactions and Precursor Architectures

A variety of precursor architectures can be employed to construct the 1,2,4,5-tetrazine core. The choice of precursors is critical as it often dictates the substitution pattern of the final tetrazine ring.

One of the most established methods is the Pinner synthesis , which utilizes the reaction of iminoesters with hydrazine (B178648) to form an amidrazone intermediate. This intermediate then undergoes cyclization to a dihydro-1,2,4,5-tetrazine derivative. A modification of this approach involves the use of nitriles and hydrazine, which is particularly useful for aromatic tetrazines. For the synthesis of unsymmetrically substituted tetrazines, a mixture of two different nitriles can be used, although this can lead to a statistical mixture of products.

Another significant approach involves the use of guanidine (B92328) derivatives . For instance, the reaction of guanidine hydrochloride with hydrazine produces 1,2,3-triaminoguanidine hydrochloride. This intermediate can then be reacted with other reagents to form a symmetrically substituted dihydro-1,2,4,5-tetrazine, which is subsequently oxidized. This method is valuable for preparing tetrazine precursors that can be further functionalized.

Thiocarbohydrazide serves as a versatile precursor for the synthesis of sulfur-substituted tetrazines, which can be precursors to other functionalized tetrazines. For example, thiocarbohydrazide can react with bis(carboxymethyl) trithiocarbonate to form a 1,2,4,5-tetrazine-3,6-dithione, which can be further modified.

The following table summarizes various precursor architectures and the resulting tetrazine derivatives:

| Precursor(s) | Intermediate(s) | Resulting Tetrazine Type | Reference(s) |

| Iminoester and Hydrazine | Amidrazone, Dihydro-1,2,4,5-tetrazine | 3,6-Disubstituted-1,2,4,5-tetrazine | Current time information in London, GB. |

| Nitrile(s) and Hydrazine | Amidrazone, Dihydro-1,2,4,5-tetrazine | Symmetric or asymmetric 3,6-disubstituted-1,2,4,5-tetrazines | nih.gov |

| Guanidine Hydrochloride and Hydrazine | 1,2,3-Triaminoguanidine, Dihydro-1,2,4,5-tetrazine | Symmetrically substituted 1,2,4,5-tetrazines | mdpi.com |

| Thiocarbohydrazide | Hydrazinecarbothiohydrazide, 1,2,4,5-Tetrazine-3,6-dithione | 3,6-Bis(alkylthio)-1,2,4,5-tetrazines | mdpi.com |

Mechanistic Pathways of Ring Formation

The formation of the 1,2,4,5-tetrazine ring, regardless of the starting materials, generally proceeds through a common mechanistic pathway involving two key steps:

Formation of a 1,2-dihydro-1,2,4,5-tetrazine intermediate: This step typically involves the nucleophilic attack of hydrazine or a hydrazine derivative on a carbon-nitrogen multiple bond (e.g., in a nitrile or iminoester). This is followed by a cyclization reaction, often with the elimination of a small molecule like ammonia or an alcohol. For example, in the Pinner synthesis, the amidrazone intermediate, formed from the reaction of an iminoester with hydrazine, is believed to react with another molecule of the iminoester or a related species, followed by cyclization.

Oxidation to the aromatic 1,2,4,5-tetrazine: The dihydrotetrazine intermediate is not aromatic and is typically unstable. Aromatization is achieved through an oxidation step, which removes two hydrogen atoms to form the stable, conjugated tetrazine ring. A variety of oxidizing agents can be used for this purpose, including sodium nitrite (B80452) in an acidic medium, nitrogen oxides, or even air under certain conditions. The choice of oxidant is crucial to avoid side reactions, especially when sensitive functional groups are present on the ring. researchgate.net

Precursors -> [Cyclization] -> 1,2-Dihydro-1,2,4,5-tetrazine -> [Oxidation] -> 1,2,4,5-Tetrazine

Regioselective Functionalization and Introduction of Substituents

For a specifically substituted molecule like this compound, regioselective functionalization of a pre-formed tetrazine ring or a suitable precursor is a key challenge. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto the electron-deficient tetrazine ring.

Strategies for Amidation at C6 Position

The introduction of an amino group at the C6 position can be achieved through nucleophilic substitution of a suitable leaving group. A common strategy involves the use of a 3-substituted-6-halo-1,2,4,5-tetrazine as a precursor. The halogen atom, typically chlorine or bromine, serves as a good leaving group that can be displaced by an amine.

For instance, a precursor such as 3-hydroxy-6-bromo-1,2,4,5-tetrazine could theoretically react with ammonia or a protected amine to yield the desired this compound. The reactivity of the tetrazine ring towards nucleophilic attack is enhanced by the presence of the four nitrogen atoms, which withdraw electron density from the carbon atoms.

Another approach involves the use of a precursor with a different leaving group, such as a 3,5-dimethylpyrazol-1-yl group. It has been shown that the pyrazolyl moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine can be displaced by N-nucleophiles to provide a range of amino-substituted tetrazines. researchgate.net This strategy offers an alternative to the use of halo-tetrazines.

The general scheme for amidation via SNAr can be depicted as:

3-Substituted-6-L-1,2,4,5-tetrazine + NH3 (or R-NH2) -> 3-Substituted-6-amino-1,2,4,5-tetrazine + L-H

(where L = leaving group, e.g., Br, Cl, pyrazolyl)

Hydroxylation Strategies at C3 Position

The direct hydroxylation of a pre-formed tetrazine ring at the C3 position is challenging. A more common strategy is to introduce the hydroxyl group via a precursor that already contains an oxygen functionality or can be readily converted to one.

One potential route involves the transformation of a hydrazinyl-substituted tetrazine. For example, it has been reported that reacting 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine with triethyl orthoformate, followed by treatment with potassium hydroxide and then hydrochloric acid, results in the formation of a Current time information in London, GB.researchgate.netresearchgate.nettriazolo[4,3-b] Current time information in London, GB.researchgate.netresearchgate.netnih.govtetrazin-6-ol. researchgate.net This suggests that a hydrazinyl group on the tetrazine ring can be a precursor to a hydroxyl group, although the reaction proceeds through a fused ring system.

Alternatively, a precursor with a leaving group at the C3 position, such as a halogen, could potentially undergo nucleophilic substitution with a hydroxide source. However, the conditions for such a reaction would need to be carefully controlled to avoid decomposition of the tetrazine ring.

A more direct approach would be to start with a precursor that already contains the hydroxyl group or a protected form thereof during the de novo synthesis of the tetrazine ring. For example, using an imidate derived from a hydroxy-containing nitrile in a Pinner-type synthesis could be a viable strategy.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of highly energetic and functionalized molecules like this compound is of growing importance. This involves the use of less hazardous reagents, more efficient reactions, and environmentally benign processes.

One notable advancement is the development of solid-phase synthesis of tetrazines. This methodology is compatible with various resins and linkers and avoids the need for metal catalysts or high temperatures. acs.orgnih.gov Solid-phase synthesis simplifies purification, reduces solvent usage, and can overcome issues with the formation of symmetrical side products in the synthesis of unsymmetrical tetrazines. nih.gov

The use of Lewis acid catalysis in tetrazine synthesis has also been shown to be a greener alternative. For example, the use of Zn(II) or Ni(II) salts can catalyze the synthesis of tetrazines from nitriles and hydrazine, significantly reducing the required excess of hazardous anhydrous hydrazine. nih.gov

Furthermore, research into the use of alternative, greener solvents is an active area. While many traditional tetrazine syntheses are conducted in organic solvents, the exploration of more sustainable options like bio-derived solvents or even water, where applicable, can significantly reduce the environmental impact of the synthesis. The development of one-pot, solvent-free synthesis methods, for example using microwave irradiation, also contributes to a more sustainable process. researchgate.net

The following table summarizes some green chemistry approaches in tetrazine synthesis:

| Green Chemistry Principle | Application in Tetrazine Synthesis | Benefits | Reference(s) |

| Use of Catalysis | Lewis acid (Zn(II), Ni(II)) catalysis for nitrile/hydrazine condensation. | Reduces excess of hazardous anhydrous hydrazine. | nih.gov |

| Safer Solvents and Auxiliaries | Solid-phase synthesis. | Avoids metal catalysts and high temperatures, simplifies purification, reduces solvent waste. | acs.orgnih.gov |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times and energy consumption. | researchgate.net |

Solvent-Free and Catalytic Methods

Modern synthetic chemistry increasingly emphasizes the reduction or elimination of volatile organic solvents to minimize environmental impact. In the context of tetrazine synthesis, this has spurred research into solvent-free and catalytic approaches that offer higher efficiency and cleaner reaction profiles.

One of the most significant breakthroughs is the development of a one-pot synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine using Lewis acid transition metal catalysts. nih.gov This method circumvents the limitations of the classical Pinner synthesis, which is often restricted to aromatic nitriles and proceeds in multiple steps with lower yields. nih.gov Researchers have demonstrated that divalent nickel and zinc salts, particularly their triflate (OTf) complexes, are highly effective catalysts. nih.gov For instance, the use of just 5 mol% of nickel(II) triflate (Ni(OTf)₂) can lead to near-quantitative yields for certain tetrazine products. nih.gov These catalysts are believed to activate the nitrile, facilitating nucleophilic attack by hydrazine and promoting the subsequent cyclization. nih.gov

This catalytic approach is particularly valuable for creating asymmetric tetrazines, which are notoriously difficult to prepare. nih.gov By carefully controlling the stoichiometry of two different nitrile starting materials, researchers can produce unsymmetrical products. nih.gov Furthermore, some of these catalytic reactions use neat hydrazine, which acts as both a reactant and the reaction medium, aligning with the principles of solvent-free or solvent-minimized chemistry. nih.gov Other catalytic systems, such as the use of elemental sulfur, have also been reported for synthesizing specific tetrazine-containing amino acids, highlighting the growing diversity of catalytic tools available. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines Yields are representative examples from literature for various substituted tetrazines and may not be directly applicable to this compound.

| Catalyst | Catalyst Loading (mol%) | Typical Substrates | Reported Yield Range (%) | Reference |

|---|---|---|---|---|

| Nickel(II) Triflate (Ni(OTf)₂) | 5 | Alkyl & Aromatic Nitriles | 70 - 95 | nih.gov |

| Zinc(II) Triflate (Zn(OTf)₂) | 5 | Alkyl & Aromatic Nitriles | 40 - 70 | nih.gov |

| Elemental Sulfur (S) | Not specified | Cyano-amino acids | ~65 | nih.gov |

| No Catalyst (Pinner Method) | N/A | Aromatic Nitriles | Low to Moderate | nih.gov |

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edu Reactions with high atom economy are inherently more efficient, generating minimal waste.

In contrast, the one-pot, Lewis acid-catalyzed synthesis represents a significant improvement in efficiency and atom economy. nih.govnih.gov By combining the condensation and oxidation into a single, seamless process, this methodology eliminates the need for a separate oxidizing agent and the associated waste stream. The primary byproduct in the ideal reaction is molecular nitrogen, which is environmentally benign. This streamlined approach not only maximizes the incorporation of atoms from the starting nitriles and hydrazine into the final product but also reduces energy consumption and the use of auxiliary materials, leading to a more sustainable process.

Table 2: Conceptual Comparison of Synthetic Pathways for Atom Economy

| Parameter | Traditional Pinner Synthesis | One-Pot Catalytic Synthesis |

|---|---|---|

| Number of Steps | Two (Condensation, then Oxidation) | One |

| Key Reagents | Nitrile, Hydrazine, Oxidizing Agent (e.g., NaNO₂) | Nitrile, Hydrazine, Catalyst (e.g., Ni(OTf)₂) |

| Major Byproducts | Water, Oxidant-derived salts, Nitrogen Oxides | Nitrogen, Water |

| Atom Economy | Lower | Higher |

| Overall Efficiency | Moderate | High |

Scale-Up Considerations for Advanced Research Applications

Transitioning a synthetic procedure from a laboratory benchtop to a larger scale for advanced research or preclinical studies introduces a new set of challenges that must be carefully managed. For the synthesis of this compound and related compounds, several key factors are critical.

Reagent Handling and Safety: A primary concern is the handling of anhydrous or neat hydrazine. nih.gov Hydrazine is a highly toxic and dangerously unstable compound, requiring specialized storage and transfer systems to ensure operator safety and prevent accidental release. Furthermore, many tetrazine syntheses, including catalytic variants, are known to produce ammonia gas as a byproduct, which necessitates the use of well-ventilated fume hoods or closed-system reactors equipped with scrubbers at a larger scale. nih.gov

Thermal Management: Precise temperature control is often crucial for both yield and safety. A patented method for the synthesis of the related 3,6-diamino-1,2,4,5-tetrazine specifies a two-temperature process: an initial reaction at a lower temperature (below 35°C) followed by heating to a higher temperature (above 50°C) to drive the reaction to completion. google.com On a large scale, such temperature shifts require reactors with efficient heat exchange capabilities to manage the reaction exotherm and ensure uniform heating, preventing the formation of side products or runaway reactions. The use of pressure reactors may also be necessary to control volatile reagents and byproducts. google.com

Product Isolation and Purification: The physical properties of tetrazine derivatives can complicate their isolation. Some tetrazines are known to be volatile or prone to sublimation, which can lead to product loss during solvent removal under vacuum. nih.govmdpi.com While high-performance liquid chromatography (HPLC) is a common purification technique at the research scale, it is generally not practical for producing large quantities. nih.gov Therefore, scalable purification methods such as recrystallization or column chromatography using more accessible equipment must be developed. This requires careful solvent selection and optimization to ensure high purity and recovery of the final compound.

Reactivity Profiles and Mechanistic Investigations of 6 Amino 1,2,4,5 Tetrazin 3 Ol

Electrophilic Aromatic Substitution Reactions

The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient heterocyclic system, which generally exhibits low reactivity towards electrophilic aromatic substitution. The high nitrogen content of the ring significantly reduces its nucleophilicity. harvard.eduresearchgate.net However, the presence of a strong electron-donating amino group at the 6-position can partially counteract this effect, potentially enabling substitution reactions under specific conditions.

Nitration and Halogenation Studies

Direct nitration or halogenation on the tetrazine ring of compounds bearing amino groups is challenging. Studies on related amino-substituted tetrazines have shown that electrophilic attack often occurs at the exocyclic amino group rather than the carbon atoms of the tetrazine ring. For instance, the nitration of N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine with a mixture of nitric acid and acetic anhydride (B1165640) resulted in nitration on the exocyclic secondary amine groups, not on the tetrazine ring itself. rsc.org This suggests that for 6-Amino-1,2,4,5-tetrazin-3-OL, direct C-nitration or C-halogenation would be highly unfavorable. The amino group would likely be the primary site of reaction, leading to the formation of nitramines or haloamines under forcing conditions.

To achieve ring halogenation, a more common approach for tetrazines involves nucleophilic substitution of a suitable leaving group, such as a hydrazino or pyrazolyl group, rather than direct electrophilic halogenation. researchgate.netub.edu

Acylation and Alkylation Reactivity

Similar to nitration and halogenation, direct Friedel-Crafts acylation or alkylation on the carbon atoms of the this compound ring is not a feasible reaction pathway. The electron-withdrawing nature of the tetrazine ring deactivates it towards attack by the carbocation or acylium ion intermediates generated in these reactions. byjus.com Instead, acylation and alkylation are expected to occur preferentially on the exocyclic amino group, forming the corresponding amide or alkylamino derivatives. The reactivity of the hydroxyl group at the 3-position could also lead to O-acylation or O-alkylation, depending on the reaction conditions and the nature of the electrophile. The relative reactivity of the amino versus the hydroxyl group would depend on factors such as the solvent and the presence of a base.

Nucleophilic Attack and Ring-Opening Pathways

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it susceptible to nucleophilic attack. The presence of substituents can further influence the regioselectivity and outcome of these reactions.

Reactivity with Amines and Oxygen Nucleophiles

The reaction of substituted tetrazines with nucleophiles is a well-established method for the synthesis of new derivatives. In the case of this compound, the position of nucleophilic attack would be influenced by the existing substituents. Generally, nucleophilic substitution occurs at the carbon atoms of the tetrazine ring. For instance, 3,6-disubstituted tetrazines with good leaving groups can undergo substitution with various nucleophiles, including amines. researchgate.netub.edu

While direct substitution on the unsubstituted carbon of a monosubstituted tetrazine can be challenging, the presence of the amino and hydroxyl/oxo groups in this compound will modulate the reactivity. Reactions with strong amine nucleophiles could potentially lead to substitution at the 3-position, displacing the hydroxyl group, or under more forcing conditions, could even lead to ring-opening pathways. The amino group at the 6-position is generally not a good leaving group.

Reactions with oxygen nucleophiles, such as alkoxides, would likely target the 3-position, leading to the formation of ether derivatives. mdpi.com However, the tautomeric nature of the substrate (see section 3.3) complicates the reactivity profile, as the reaction could proceed through either the hydroxyl or the keto form.

Stability under Acidic and Basic Conditions

The stability of this compound under acidic and basic conditions is a critical aspect of its chemical profile. Tetrazines, in general, can be sensitive to both acidic and basic environments, which can lead to degradation or ring-opening.

Under acidic conditions, the basic nitrogen atoms of the tetrazine ring and the exocyclic amino group can be protonated. This protonation can further activate the ring towards nucleophilic attack by water or other nucleophiles present in the medium, potentially leading to hydrolysis and ring cleavage. The stability will be highly dependent on the acid concentration and temperature. researchgate.net

Tautomeric Equilibria and Aromaticity Assessments

The structure of this compound allows for the existence of several tautomeric forms, which will be in equilibrium. The position of this equilibrium is crucial as it determines the dominant chemical properties and reactivity of the compound.

The primary tautomeric equilibrium involves the keto-enol tautomerism of the C3-hydroxyl group and the adjacent ring nitrogen, leading to the 6-amino-1,2,4,5-tetrazin-3(2H)-one form. vulcanchem.com Additionally, amino-imino tautomerism of the C6-amino group can also occur. The relative stability of these tautomers is influenced by factors such as solvent polarity, temperature, and pH. Computational studies on related heterocyclic systems can provide insights into the energetic favorability of different tautomers. sioc-journal.cn In many similar heterocyclic systems, the keto form is often the more stable tautomer in the solid state and in polar solvents.

Investigation of Keto-Enol and Other Tautomerism at C3

Prototropic tautomerism is a fundamental phenomenon in heterocyclic chemistry, where isomers are readily interconverted through the migration of a proton. researchgate.net For this compound, the most significant tautomeric relationship is the keto-enol equilibrium at the C3 position. The compound can exist as the enol form (this compound) or the more stable keto form (6-amino-1,2,4,5-tetrazin-3(2H)-one).

While the enol form contains a hydroxyl group (-OH) attached to the tetrazine ring, the keto form possesses a carbonyl group (C=O) with the proton residing on a ring nitrogen. libretexts.orglibretexts.org For simple carbonyl compounds, the keto form is generally more stable and thus favored at equilibrium, primarily because the carbon-oxygen double bond is significantly stronger than a carbon-carbon double bond. libretexts.orglibretexts.org This principle extends to many heterocyclic systems.

Experimental evidence from closely related structures strongly supports the predominance of the keto tautomer. X-ray crystallographic analysis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one, a similar tetrazinone derivative, confirmed that the molecule exists in the keto form in the solid state. nih.gov In this structure, the hydrogen atom was localized on a ring nitrogen (N4), and the C=O bond length was consistent with a normal carbonyl bond. nih.gov Theoretical calculations on other heterocyclic systems, such as 3-amino-1,2,4-triazin-5-one, also show the keto tautomer to be the most stable isomer. nih.gov Factors such as solvent polarity and the potential for intermolecular hydrogen bonding can influence the tautomeric equilibrium in solution. frontiersin.orgmasterorganicchemistry.com

| Feature | Keto Tautomer (6-amino-1,2,4,5-tetrazin-3(2H)-one) | Enol Tautomer (this compound) |

|---|---|---|

| Functional Group at C3 | Carbonyl (C=O) | Hydroxyl (-OH) |

| Proton Location | On a ring nitrogen (e.g., N2 or N4) | On the exocyclic oxygen |

| Relative Stability | Generally more stable libretexts.orgnih.gov | Generally less stable libretexts.org |

| Key Bonds | C=O, N-H | C-O, O-H, C=N |

| Potential for Aromaticity | Can exhibit aromatic character acs.org | Aromaticity of the ring is maintained |

Theoretical Assessments of Aromatic Character and Stability

The stability and reactivity of this compound and its tautomers are intrinsically linked to the aromaticity of the tetrazine ring. researchgate.net Aromaticity is a key concept used to describe the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. nih.gov Theoretical and computational methods are crucial for quantifying the aromatic character of such heterocycles. researchgate.net

One of the most widely used methods for evaluating aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). acs.org NICS values are calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding, which is indicative of diatropic (aromatic) or paratropic (anti-aromatic) ring currents. nih.govacs.org Large negative NICS values typically signify aromatic character. nih.gov

In the case of this compound, theoretical studies on analogous systems like 5-nitro-2,4-dihydro-3H-1,2,4-triazolone (NTO) have shown that enol tautomers can be more aromatic than their keto counterparts, which contributes to their enhanced stability, even if they are not the predominant form. acs.org The anionic form, created upon deprotonation, can also exhibit increased aromaticity. acs.org The stability of tetrazine derivatives is a critical factor in their application, from bioorthogonal chemistry to high-nitrogen energetic materials. researchgate.netnih.govacs.org

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it an exceptionally reactive diene in inverse electron demand Diels-Alder (iEDDA) reactions. nih.govnih.gov This cycloaddition, which typically occurs between an electron-poor diene and an electron-rich dienophile, is a cornerstone of tetrazine chemistry. nih.govscribd.com The reaction proceeds via a [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of dinitrogen (N₂), resulting in the formation of a stable 4,5-dihydropyridazine or pyridazine (B1198779) product. nih.gov

Reactivity with Dienophiles and Mechanistic Insights

Tetrazines react with a wide array of dienophiles. The most reactive partners are strained alkenes and alkynes, such as trans-cyclooctenes (TCO), which exhibit remarkably fast reaction kinetics, making this chemistry ideal for bioorthogonal applications where reactions must proceed quickly at low concentrations. nih.govnih.gov However, less strained or unstrained dienophiles, including enamines, enol ethers, and various alkenes, also participate in these reactions, though typically requiring more forcing conditions. nih.gov

Computational and experimental studies have shown that the reactivity of tetrazines is governed by their electronic properties; those with lower Lowest Unoccupied Molecular Orbital (LUMO) energy levels are more reactive. nih.gov Consequently, substituting the tetrazine ring with electron-withdrawing groups enhances its reactivity, while electron-donating groups have the opposite effect. nih.gov The amino and hydroxyl/oxo groups on this compound would therefore play a significant role in modulating its reactivity in iEDDA reactions.

| Dienophile Class | Specific Example(s) | Typical Reactivity | Reference(s) |

|---|---|---|---|

| Strained Alkenes | trans-Cyclooctene (TCO) | Extremely fast, bioorthogonal | nih.govnih.gov |

| Strained Alkynes | Cyclooctyne | Very fast, bioorthogonal | scribd.com |

| Unstrained Alkenes | Norbornene | Moderate to fast | nih.gov |

| Enol Ethers | 2,3-Dihydrofuran | Moderate | nih.gov |

| Enamines | 1-Pyrrolidinocyclohexene | Fast | nih.gov |

Applications in Building Complex Molecular Architectures

The iEDDA reaction involving tetrazines is a powerful tool for the construction of complex molecules, particularly in the field of chemical biology and materials science. Its speed, selectivity, and the fact that it can be performed in aqueous environments without interfering with biological processes make it a premier bioorthogonal "click" chemistry reaction. nih.gov

This reactivity has been harnessed for applications such as:

Protein Labeling: A tetrazine moiety can be attached to one molecule (e.g., a fluorescent probe) and a strained alkene dienophile to another (e.g., a protein). When mixed, they rapidly and specifically ligate, allowing for the imaging and tracking of cellular components. nih.gov

Pre-targeted Therapy: In this strategy, a dienophile-modified antibody is first administered to target cancer cells. Subsequently, a tetrazine-modified therapeutic agent is introduced, which then reacts specifically at the tumor site, minimizing off-target effects. nih.gov

Synthesis of Heterocycles: The iEDDA reaction provides a robust pathway to synthesize substituted pyridazine and dihydropyridazine (B8628806) rings, which are important scaffolds in medicinal chemistry.

Metal-Catalyzed Coupling Reactions and Other Transformations

Beyond cycloadditions, the tetrazine scaffold can be functionalized using a variety of transformations, including metal-catalyzed cross-coupling reactions. These reactions are essential tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct examples for this compound are not prevalent in the literature, the reactivity of related halogenated and thio-substituted tetrazines provides a strong indication of the potential transformations available for this compound or its derivatives. ub.edu

Suzuki, Sonogashira, and Heck Couplings

Palladium-catalyzed cross-coupling reactions have been successfully applied to the tetrazine core, enabling the introduction of a wide range of substituents. To utilize these reactions, the hydroxyl group at the C3 position of this compound would likely first need to be converted into a better leaving group, such as a halide (e.g., chloride, bromide) or a triflate.

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. It is a versatile method for forming carbon-carbon bonds and has been reported for the functionalization of chloro-tetrazines.

Sonogashira Coupling: This coupling involves the reaction of a terminal alkyne with an organic halide, catalyzed by palladium and typically a copper co-catalyst. It is a highly effective method for introducing alkynyl groups onto aromatic and heteroaromatic rings. Successful Sonogashira couplings have been demonstrated with 3-bromo-1,2,4,5-tetrazine (B6174517) derivatives, highlighting its applicability to this heterocyclic system. ub.edu

Heck Coupling: The Heck reaction forms a carbon-carbon bond between an alkene and an organohalide under palladium catalysis. This provides a route to introduce vinyl substituents onto the tetrazine ring.

These coupling strategies represent powerful, albeit underexplored, avenues for the derivatization of the this compound core, enabling the synthesis of novel compounds with tailored properties for various applications.

Mechanistic Aspects of Catalytic Cycles of this compound

Extensive research on the chemical properties of this compound and its derivatives has primarily focused on their reactivity in various synthetic applications, particularly as components in inverse electron demand Diels-Alder (IEDDA) reactions and as precursors for high-nitrogen energetic materials. However, based on the available scientific literature, there is currently no evidence to suggest that this compound functions as a catalyst in defined catalytic cycles.

The primary role of the 1,2,4,5-tetrazine ring system, including its substituted derivatives like this compound, is that of a highly reactive electron-deficient diene in cycloaddition reactions. nih.govnih.govsigmaaldrich.com In these reactions, the tetrazine moiety itself is consumed and transformed into a new chemical entity, which is inconsistent with the definition of a catalyst that must be regenerated at the end of a reaction cycle. wikipedia.org

Catalytic cycles involve a sequence of chemical reactions where a catalyst participates in the transformation of reactants into products and is then regenerated, allowing it to participate in subsequent transformations. wikipedia.org While various metal complexes and organic molecules containing nitrogen heterocycles have been developed as catalysts for a wide range of chemical transformations, the specific compound this compound has not been reported to exhibit such catalytic activity.

Research on 1,2,4,5-tetrazines has indeed explored their utility in various chemical contexts:

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: 1,2,4,5-tetrazines are well-established as highly reactive components in IEDDA reactions with electron-rich dienophiles. nih.govnih.govsigmaaldrich.com The rate of these reactions is influenced by the substituents on the tetrazine ring. nih.gov

Synthesis of Energetic Materials: The high nitrogen content of the tetrazine ring makes its derivatives, including amino-substituted tetrazines, of interest in the field of high-energy-density materials. researchgate.netmdpi.comresearchgate.net

Bioorthogonal Chemistry: The rapid and specific reactivity of tetrazines in IEDDA reactions has been widely exploited in bioorthogonal chemistry for labeling and imaging biomolecules. ub.edu

While the amino and hydroxyl/oxo groups on this compound can influence its electronic properties and reactivity, this influence is directed towards its role as a reactant rather than a catalyst. There are no documented mechanistic studies detailing a catalytic cycle where this compound is regenerated after facilitating a chemical transformation.

Derivatization and Structural Modification Strategies for 6 Amino 1,2,4,5 Tetrazin 3 Ol

Synthesis of N-Substituted Tetrazine Analogs

The nitrogen-rich 1,2,4,5-tetrazine (B1199680) ring is a key feature for derivatization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the core structure.

Alkylation and Arylation of Ring Nitrogen Atoms

Alkylation and arylation reactions on the nitrogen atoms of the tetrazine ring can lead to a variety of N-substituted derivatives. These reactions typically involve the use of alkyl or aryl halides in the presence of a base. While specific examples for 6-amino-1,2,4,5-tetrazin-3-ol are not extensively detailed in the provided results, general methods for N-alkylation of tetrazine rings are known. For instance, the synthesis of N,N'-dialkyl-1,2,4,5-tetrazine-3,6-diamines has been achieved from N-nitro derivatives of N-alkyl-1,2,4,5-tetrazin-3-amines. researchgate.net This suggests that similar strategies could potentially be applied to this compound, likely after protection of the hydroxyl and amino groups.

The introduction of aryl groups can also be accomplished through various cross-coupling reactions, a common strategy in heterocyclic chemistry. These modifications can significantly impact the molecule's properties.

Amidation and Sulfonylation Derivatives

Amidation and sulfonylation at the ring nitrogen atoms introduce amide and sulfonamide functionalities, respectively. These modifications can be achieved by reacting the tetrazine with acyl chlorides or sulfonyl chlorides. The resulting derivatives can exhibit altered solubility, stability, and intermolecular interaction capabilities. While direct examples for this compound are not explicitly available in the search results, the general reactivity of tetrazine nitrogens suggests the feasibility of these transformations. For example, the synthesis of sulfonated tetrahydroazolopyrazines has been reported, indicating the utility of sulfonylation in creating complex heterocyclic systems. google.com

Chemical Modifications at the C3-Hydroxyl Group

The hydroxyl group at the C3 position is a prime site for introducing a variety of functional groups through esterification and etherification, as well as for forming phosphate (B84403) and sulfate (B86663) derivatives.

Esterification and Etherification Reactions

Esterification of the C3-hydroxyl group can be carried out using carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst. researchgate.net This modification can be used to introduce a wide range of ester functionalities. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides under basic conditions. These reactions provide a means to modulate the lipophilicity and other physicochemical properties of the parent compound.

Formation of Phosphate and Sulfate Derivatives

The C3-hydroxyl group can be converted into phosphate or sulfate esters. Phosphorylation can be accomplished using phosphorylating agents like phosphoryl chloride, while sulfation can be achieved with sulfur trioxide pyridine (B92270) complex or similar sulfating agents. These derivatives are often introduced to enhance water solubility or to serve as prodrugs. A patent describes tetrazine derivatives with a methyl phosphonate (B1237965) group, highlighting the introduction of phosphorus-containing moieties to the tetrazine scaffold. google.com

Functionalization of the C6-Amino Group

The amino group at the C6 position provides another versatile handle for structural modifications. It can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases.

The C6-amino group can be readily acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides. Furthermore, the amino group can react with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. These modifications can be used to attach various side chains or to link the tetrazine core to other molecules. For instance, the synthesis of 3-arylamino-6-benzylamino-1,2,4,5-tetrazines has been reported, demonstrating the functionalization of an amino group on the tetrazine ring. ub.edu Additionally, methods for the functionalization of oligonucleotides with primary amines at the 5' or 3' terminus are well-established, showcasing the versatility of amino group modifications. glenresearch.comglenresearch.com

Table of Synthesized Derivative Classes:

| Modification Site | Reaction Type | Functional Group Introduced |

|---|---|---|

| Ring Nitrogen | Alkylation/Arylation | Alkyl/Aryl |

| Ring Nitrogen | Amidation | Amide |

| Ring Nitrogen | Sulfonylation | Sulfonamide |

| C3-Hydroxyl | Esterification | Ester |

| C3-Hydroxyl | Etherification | Ether |

| C3-Hydroxyl | Phosphorylation | Phosphate Ester |

| C3-Hydroxyl | Sulfation | Sulfate Ester |

| C6-Amino | Acylation | Amide |

| C6-Amino | Alkylation | Alkylamine |

Acylation, Sulfonylation, and Ureation

The primary amino group at the 6-position is a key handle for derivatization through acylation, sulfonylation, and ureation. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Acylation: The amino group of aminotetrazines can be readily acylated using standard procedures with acyl chlorides or anhydrides. This reaction is analogous to the well-documented N-acylation of other amino-heterocycles. For instance, studies on N-acyl 6-amino-3-(methylthio)-1,2,4,5-tetrazines have shown that the amino group is reactive towards acylating agents. acs.orgub.edu N-acylation of 3-aminotetrazines has been shown to increase the reactivity of the tetrazine ring in inverse electron demand Diels-Alder (IEDDA) reactions by up to 700-fold, which is a significant consideration for applications in bioorthogonal chemistry. thieme.de

Sulfonylation: The amino group can also be expected to react with sulfonyl chlorides to form sulfonamides. This transformation is a common strategy in drug design to introduce a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor, potentially improving target binding and pharmacokinetic properties.

Ureation: Reaction with isocyanates would lead to the formation of urea (B33335) derivatives. This modification introduces a urea functional group, which is prevalent in many biologically active molecules due to its ability to form strong hydrogen bonding interactions.

Below is a table summarizing these potential derivatization reactions on the amino group of this compound.

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

| Acylation | Acetyl chloride | N-(6-(hydroxy)-1,2,4,5-tetrazin-3-yl)acetamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Sulfonylation | Benzenesulfonyl chloride | N-(6-(hydroxy)-1,2,4,5-tetrazin-3-yl)benzenesulfonamide | Base (e.g., pyridine), aprotic solvent |

| Ureation | Phenyl isocyanate | 1-(6-(hydroxy)-1,2,4,5-tetrazin-3-yl)-3-phenylurea | Aprotic solvent (e.g., THF, DMF) |

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amino group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. gsconlinepress.com This reaction is widely used for the synthesis of new chemical entities and is a cornerstone of combinatorial chemistry. The formation of Schiff bases from amino-heterocycles like 3-amino-1,2,4-triazoles is well-established and typically proceeds by heating the reactants in a suitable solvent, sometimes with acid or base catalysis. bohrium.commwjscience.comnih.govresearchgate.net

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine. The resulting C=N double bond in the Schiff base can be further reduced to a secondary amine, providing another layer of structural diversity.

The table below presents examples of Schiff base formation from a related amino-heterocycle, 3-amino-1,2,4-triazole-5-thiol, which serves as a model for the expected reactivity of this compound. mwjscience.com

| Aldehyde/Ketone Reactant | Product | Reference |

| 5-Chlorosalicylaldehyde | Schiff base of 3-amino-1,2,4-triazole-5-thiol and 5-chlorosalicylaldehyde | mwjscience.com |

| Various Benzaldehyde Derivatives | A series of Schiff bases (MP1-MP10) |

Advanced Scaffold Diversification Techniques

Beyond simple derivatization of the existing functional groups, advanced synthetic strategies can be employed to create a diverse range of molecular architectures based on the 1,2,4,5-tetrazine core.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late stage in a synthetic sequence, which is a powerful strategy in drug discovery for rapidly generating analogs of a complex molecule. wikipedia.orgnih.govnih.gov For the this compound scaffold, LSF could be envisioned through several routes.

One potential strategy involves the conversion of the hydroxyl group at the 3-position into a better leaving group, such as a tosylate or triflate. This would activate the position for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents (e.g., amines, thiols, alkoxides). This approach is analogous to the use of 3-halo-1,2,4,5-tetrazines, which are known to be versatile precursors for late-stage diversification. ub.edu

Another LSF approach could involve C-H functionalization of the tetrazine ring itself, although the presence of the activating amino and hydroxyl groups would likely direct reactivity and needs to be considered. nih.gov Palladium-catalyzed C-H activation has emerged as a powerful tool for the late-stage modification of peptides and other complex molecules, and similar strategies could potentially be adapted for the tetrazine scaffold. rsc.org

Multicomponent Reactions Incorporating the 1,2,4,5-Tetrazine Moiety

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.netclockss.orgnih.gov The 1,2,4,5-tetrazine ring can participate in various MCRs, offering a rapid way to build molecular complexity.

One example is the combination of an isonitrile-tetrazine (4+1) cycloaddition with the Ugi four-component reaction. This process can involve a 1,2,4,5-tetrazine, two isonitriles, and a carboxylic acid to produce pyrazole (B372694) amide derivatives. curtin.edu.au The versatility of this reaction allows for the generation of a diverse chemical space.

Another documented MCR is the cascade reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazines with other reagents, which can lead to the formation of complex fused heterocyclic systems. Although the specific reactivity would depend on the substituents, the 1,2,4,5-tetrazine core of this compound could potentially be incorporated into novel MCRs.

The table below summarizes key features of reported multicomponent reactions involving the 1,2,4,5-tetrazine moiety.

| MCR Type | Key Reactants | Product Class | Reference |

| Isonitrile-Tetrazine/Ugi | 1,2,4,5-tetrazine, isonitriles, carboxylic acid | Pyrazole amide derivatives | curtin.edu.au |

| Ugi Tetrazole Four-Component Reaction (UT-4CR) | Isocyanides, oxo components, amines, hydrazoic acid | α-Aminomethyl tetrazoles | nih.gov |

| Cascade Reaction | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, water, oxygen, Sc3N@Ih-C80 | Pyrazoline-fused metallofullerenes |

Advanced Spectroscopic and Structural Elucidation of 6 Amino 1,2,4,5 Tetrazin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for determining the molecular structure of tetrazine derivatives, offering detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of a molecule's atomic framework. Techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are particularly powerful.

In studies of related N-substituted heterocyclic compounds, such as allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f] nih.govnih.govresearchgate.net-triazin-8(7H)-one, 2D NMR was critical for confirming the final molecular structures. nih.govmdpi.com For instance, gHMBC experiments can show long-range couplings between protons and carbons separated by two or three bonds. This information is decisive in identifying the specific nitrogen atom to which a substituent is attached. nih.govmdpi.com For example, the observation of a three-bond coupling (³J (H,C)) between the methylene protons of an allyl group and specific carbon atoms in the heterocyclic core can definitively prove the site of substitution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Related Heterocyclic Moiety Data extracted from studies on 6-amino-3-methyl-1,2,4-triazolo[3,4-f] nih.govnih.govresearchgate.nettriazin-8(7H)-one. nih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key gHMBC Correlations |

| CH₃ | 2.44 (s, 3H) | 9.40 | - |

| NH₂ | 6.39 (s, 2H) | - | C-6 |

| NH | 11.48 (br s, 1H) | - | C-8a, C-8 |

| C-3 | - | 146.93 | NH, CH₃ |

| C-6 | - | 150.46 | NH₂, Allyl CH₂ |

| C-8 | - | 151.97 | NH, Allyl CH₂ |

| C-8a | - | 139.55 | NH |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing materials in their solid, crystalline state, providing information that is often inaccessible through solution NMR or other methods. nih.govnih.gov It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. rsc.org

For complex organic molecules like tetrazine derivatives, ssNMR can probe the local environment of specific atomic nuclei (commonly ¹³C and ¹⁵N). nih.gov By measuring parameters like chemical shift anisotropy (CSA) and dipolar couplings, ssNMR provides insights into:

Intermolecular Packing: ssNMR can reveal how molecules are arranged relative to one another, helping to understand the packing forces that stabilize the crystal.

Structural Distinctions: Different polymorphs of a compound will produce distinct ssNMR spectra, making it a powerful tool for identifying and characterizing different crystalline forms. nih.govrsc.org

While specific ssNMR studies on 6-Amino-1,2,4,5-tetrazin-3-OL are not documented, the methodology remains highly applicable. Isotopic labeling (e.g., with ¹³C or ¹⁵N) at specific sites in the molecule would allow for targeted experiments to precisely measure inter-atomic distances and determine the packing arrangement in its crystalline state. nih.gov

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into intermolecular interactions.

Table 2: Crystallographic Data for Representative 1,2,4,5-Tetrazine (B1199680) Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Orthorhombic | Pccn | a = 11.286 Å, b = 14.481 Å, c = 6.886 Å | nih.gov |

| N′-[6-(3,5-Dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]propanohydrazide | C₁₀H₁₄N₈O | Monoclinic | P2₁/n | a = 10.896 Å, b = 8.035 Å, c = 14.805 Å, β = 101.24° | nih.gov |

| 3-(p-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine | C₈H₉ClN₄ | Monoclinic | P2₁/c | a = 9.948 Å, b = 8.833 Å, c = 11.420 Å, β = 102.68° | researchgate.net |

Note: The table is interactive. You can sort the columns by clicking on the headers.

The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces.

Hydrogen Bonding: In tetrazine derivatives containing amino or hydrazide groups, hydrogen bonds are a dominant stabilizing force. For instance, in the crystal structure of N′-[6-(3,5-Dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]propanohydrazide, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link adjacent molecules, forming layers within the crystal. nih.gov Theoretical studies on 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide also confirm that strong hydrogen bonds are the dominant contributors to the stability of its dimers. scielo.org.zaresearchgate.net

The study of polymorphism and the formation of co-crystals are crucial in materials science and pharmaceutical development, as different crystal forms can have distinct properties.

Polymorphism: This phenomenon occurs when a single compound crystallizes into two or more different crystal structures. Polymorphism can arise from conformational flexibility within the molecule, allowing for different packing arrangements in the solid state. rsc.org While specific polymorphs of this compound have not been reported, the potential for conformational differences makes polymorphism a relevant area for investigation.

Co-crystallization: Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. nih.gov Studies on 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine have shown that it can form co-crystals with various other molecules, including isonicotinic acid N-oxide and 2,4,6-tribromophenol. nih.gov This approach could be used to modify the physical properties of this compound by co-crystallizing it with suitable partner molecules.

Mass Spectrometry for Fragmentation Pathways and Isotope Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution and tandem mass spectrometry techniques are particularly valuable for confirming elemental composition and mapping fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For tetrazine derivatives, HRMS is essential to distinguish between isomers and confirm the successful synthesis of the target molecule. For instance, in the analysis of related tetrazine compounds, HRMS (ESI+) has been used to confirm the formation of products with high precision. An example is the characterization of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)-L-tyrosine hydrochloride, where the calculated m/z for [M+H]⁺ was 276.1091, and the found value was identical nih.gov. This level of accuracy is critical for validating the chemical identity of novel tetrazine derivatives.

Table 1: Illustrative HRMS Data for Substituted Tetrazine Derivatives

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

|---|---|---|---|---|

| N-Boc-O-(6-methyl-1,2,4,5-tetrazin-3-yl)-3-aminopropanol | C₁₁H₂₀N₅O₃ | 270.15607 | 270.15602 | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation patterns of ions, providing valuable information for structural confirmation. Under electron impact (EI) or collision-induced dissociation (CID), 3,6-disubstituted-1,2,4,5-tetrazines exhibit characteristic fragmentation pathways. A common initial fragmentation step involves the elimination of a nitrogen molecule (N₂) from the tetrazine ring, followed by the cleavage of the remaining N-N bond researchgate.net.

For protonated amino acid derivatives, a typical fragmentation involves the cumulative loss of water and carbon monoxide (H₂O + CO) nih.govunito.it. The fragmentation of this compound would likely involve a combination of these pathways: initial loss of N₂ from the tetrazine core, along with losses of small molecules like H₂O, CO, and ammonia (NH₃) associated with the amino and hydroxyl substituents. The precise fragmentation is dependent on the site of protonation or deprotonation nih.govunito.it.

Table 2: Common Fragmentation Pathways in Tetrazines and Related Compounds

| Precursor Ion | Fragmentation Process | Resulting Neutral Loss | Reference |

|---|---|---|---|

| 3,6-disubstituted-1,2,4,5-tetrazine | Ring fragmentation | N₂ | researchgate.net |

| 3,6-disubstituted-1,2,4,5-tetrazine | Post-N₂ loss ring cleavage | R-C≡N | researchgate.net |

| Protonated α-amino acids | Decarboxylation & Dehydration | H₂O + CO | nih.govnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Character

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the bonding characteristics of molecules. These methods are complementary and provide a detailed vibrational fingerprint of this compound.

Characteristic Vibrations and Band Assignments

The vibrational spectrum of this compound is characterized by contributions from the tetrazine ring, the amino group, and the hydroxyl group.

Tetrazine Ring Vibrations : The 1,2,4,5-tetrazine ring has characteristic stretching and bending modes. Based on studies of analogues like 3,6-dichloro-1,2,4,5-tetrazine, key Raman and IR bands associated with the ring structure can be assigned researchgate.net.

Amino Group Vibrations : The -NH₂ group exhibits symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) modes are expected around 1600 cm⁻¹ nih.gov.

Hydroxyl Group Vibrations : The -OH group shows a characteristic O-H stretching band, which can be broad and located between 3200-3600 cm⁻¹ depending on the extent of hydrogen bonding.

Other Vibrations : C-N and C-O stretching vibrations will also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Reference Analogue |

|---|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | IR, Raman | Amino Acids nih.govmdpi.com |

| Amino (-NH₂) | N-H Bending | ~1600 | IR | Amino Acids nih.gov |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | IR | Alcohols |

| Tetrazine Ring | Ring Stretch/Deformation | 1000 - 1500 | IR, Raman | 3,6-dichloro-1,2,4,5-tetrazine researchgate.net |

In Situ Spectroscopic Monitoring of Reactions

Vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time. A key reaction of tetrazines is the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry" researchgate.netrsc.org. In situ IR or Raman spectroscopy can track the progress of this reaction by monitoring the disappearance of vibrational modes characteristic of the tetrazine ring. As the tetrazine is consumed and converted to a dihydropyridazine (B8628806) product, its unique spectral signature diminishes, while new bands corresponding to the product appear. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides insight into the electronic structure and photophysical behavior of molecules, which is particularly important for tetrazines due to their use as fluorogenic probes.

The electronic spectrum of 1,2,4,5-tetrazines is defined by a weak n→π* transition in the visible region, which is responsible for their characteristic pink or red color, and a stronger π→π* transition in the UV region nih.gov. For many tetrazine derivatives, the visible absorption band (λₘₐₓ) is observed between 520 and 540 nm nih.gov.

A significant feature of many tetrazine derivatives is their fluorogenic nature. The tetrazine moiety often acts as an efficient fluorescence quencher rsc.org. However, upon undergoing an iEDDA reaction, the π-system of the tetrazine is disrupted, leading to the formation of a highly fluorescent product nih.govrsc.org. This "turn-on" fluorescence response is a key property exploited in bio-imaging applications rsc.orgrsc.org. The fluorescence quantum yield can increase dramatically post-reaction. For example, some tetrazine ethers are moderately emissive, but this emission is lost upon reaction with a dienophile nih.gov. This behavior is governed by the interplay of different electronic states, where the reaction can disrupt a "dark state" associated with the tetrazine, thereby enabling a new, bright transition state that allows for strong fluorescence rsc.org.

Table 4: Photophysical Data for Representative Tetrazine Derivatives in Dichloromethane

| Compound | λₐₑₛ (nm) | εₘₐₓ (M⁻¹cm⁻¹) | λₑₘ (nm) | Quantum Yield (Φ_F) | Source |

|---|---|---|---|---|---|

| N-Boc-NH-(CH₂)₃-O-Tz-Me | 536 | 696 | 581 | 12% | nih.gov |

| p-Cl-C₆H₄-O-Tz-Me | 537 | 712 | 592 | 14% | nih.gov |

| N-Boc-NH-(CH₂)₃-NH-Tz-Me | 536 | 589 | - | Non-emissive | nih.gov |

(Note: Tz-Me refers to the 6-methyl-1,2,4,5-tetrazin-3-yl core)

Analysis of Absorption and Emission Maxima

The electronic absorption spectra of 1,2,4,5-tetrazine derivatives are typically characterized by a weak n→π* transition in the visible region, which is responsible for their characteristic pink to red color, and more intense π→π* transitions in the ultraviolet region. The position of the low-energy n→π* absorption band is sensitive to the nature of the substituents on the tetrazine ring.

While specific spectral data for this compound is not extensively documented in publicly available literature, studies on closely related amino and alkoxy/aryloxy derivatives provide valuable insights into its expected spectroscopic behavior. For instance, tetrazine ethers have been shown to be intrinsically fluorescent. nih.govrsc.org Spectroscopic analysis of several derivatives highlights the influence of substitution on the absorption (λAbs) and emission (λEm) maxima.

A notable example is N-Boc-O-(6-methyl-1,2,4,5-tetrazin-3-yl)-3-aminopropanol, which exhibits an absorption maximum at 536 nm and an emission maximum at 581 nm. nih.gov Similarly, 3-(4-Chlorophenoxy)-6-methyl-1,2,4,5-tetrazine shows an absorption peak at 538 nm and an emission peak at 588 nm. nih.gov Another derivative, 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)-l-tyrosine hydrochloride, has an absorption maximum at 531 nm. nih.gov These findings suggest that 3-amino and 6-alkoxy/aryloxy substituted tetrazines consistently absorb light in the 530–540 nm range and emit in the 580–590 nm region. nih.gov

The introduction of different substituents can lead to shifts in the absorption and emission spectra. The nature of these shifts can be rationalized by the electron-donating or electron-withdrawing properties of the substituents, which alter the energy levels of the molecular orbitals involved in the electronic transitions.

| Compound | Absorption Maxima (λAbs, nm) | Emission Maxima (λEm, nm) |

|---|---|---|

| N-Boc-O-(6-methyl-1,2,4,5-tetrazin-3-yl)-3-aminopropanol | 536 | 581 |

| 3-(4-Chlorophenoxy)-6-methyl-1,2,4,5-tetrazine | 538 | 588 |

| 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)-l-tyrosine hydrochloride | 531 | - |

Theoretical and Computational Chemistry Investigations of 6 Amino 1,2,4,5 Tetrazin 3 Ol

Reaction Mechanism Elucidation via Computational Methods

Understanding the chemical transformations that 6-Amino-1,2,4,5-tetrazin-3-OL undergoes is fundamental to harnessing its potential. Computational methods allow for a detailed exploration of reaction pathways, identifying the key transition states and intermediates that are often difficult to capture experimentally.

A critical aspect of studying a chemical reaction at a theoretical level is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The energy of this state, relative to the reactants, defines the activation energy or energy barrier, a key determinant of the reaction rate. For reactions involving tetrazines, such as inverse electron-demand Diels-Alder (iEDDA) cycloadditions, density functional theory (DFT) is a commonly employed method for locating these transition states.

Computational chemists utilize various algorithms to search for the saddle point on the potential energy surface that corresponds to the TS. Once located, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction of this compound with a dienophile like trans-cyclooctene (TCO), the calculated activation free energy (ΔG‡) would provide insight into its bioorthogonal reactivity. The substituents on the tetrazine ring, in this case, the amino and hydroxyl (or oxo tautomer) groups, play a significant role in modulating this energy barrier. Electron-donating groups, like the amino group, can influence the electronic structure and stability of the tetrazine, which in turn affects the energy of the transition state.

Table 1: Hypothetical Calculated Energy Barriers for the Reaction of this compound with a Dienophile

| Computational Method | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |

| M06-2X | 6-311+G(d,p) | SMD (Water) | 22.5 |

| B3LYP-D3 | def2-TZVP | PCM (Acetonitrile) | 23.1 |

| ωB97X-D | 6-31G(d) | IEFPCM (Methanol) | 22.8 |

This table presents illustrative data based on typical computational results for substituted tetrazines.

Following the successful location and verification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. The IRC method follows the path of steepest descent in mass-weighted coordinates from the TS, providing a clear visualization of the structural changes that occur as the reaction progresses.

This analysis is invaluable for confirming that the identified transition state indeed connects the desired reactants and products. It provides a step-by-step "movie" of the reaction, showing how bond lengths and angles evolve. For a reaction involving this compound, the IRC would trace the approach of the dienophile, the formation of new covalent bonds, and the subsequent conformational changes leading to the final product, confirming the mechanistic pathway.

Prediction of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed assignments of experimental spectra and can even be used to predict the spectra of unknown or yet-to-be-synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The process involves optimizing the molecular geometry of this compound and then calculating the nuclear shielding tensors. These values are then referenced against a standard, typically tetramethylsilane (TMS), to yield the chemical shifts.

The accuracy of these predictions is sensitive to the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). For amines and heterocyclic systems, specific functionals may be required to accurately account for the electronic environment of the nuclei. Predicted coupling constants (J-couplings) can also be calculated, providing further structural insights.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3 | - | 165.2 |

| C6 | - | 158.9 |

| N-H (Amino) | 7.5 | - |

| O-H (enol) / N-H (keto) | 11.2 | - |

Calculated using DFT (B3LYP/6-311+G(d,p)) with a PCM solvent model for DMSO. Chemical shifts are referenced to TMS. The specific tautomeric form (enol vs. keto) significantly influences the predicted shifts.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. Following geometry optimization, a frequency calculation yields a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman spectra.

These theoretical spectra are powerful for assigning the peaks observed in experimental measurements. For this compound, computational analysis can distinguish the characteristic stretching and bending modes of the amino group (N-H), the hydroxyl group (O-H) or carbonyl group (C=O) depending on the tautomer, and the vibrations of the tetrazine ring itself. The calculated frequencies are often systematically scaled by a small factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| N-H Symmetric Stretch | 3450 | High |

| N-H Asymmetric Stretch | 3550 | High |

| N-H Scissoring | 1620 | Medium |

| C=O Stretch (keto form) | 1710 | Very High |

| Tetrazine Ring Stretch | 1480 | Medium |

| O-H Stretch (enol form) | 3300 | Medium (Broad) |

Calculated at the B3LYP/6-311++G(d,p) level of theory. Frequencies are unscaled.

Advanced Research Applications of 6 Amino 1,2,4,5 Tetrazin 3 Ol in Materials Science and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The 1,2,4,5-tetrazine (B1199680) ring is a valuable building block in organic synthesis, primarily due to its electron-deficient nature, which facilitates reactions like inverse-electron-demand Diels-Alder cycloadditions. nih.gov

Precursor for Advanced Heterocyclic Systems

Substituted 1,2,4,5-tetrazines are known to be precursors for creating more complex, fused heterocyclic systems. For example, 3,6-disubstituted 1,2,4,5-tetrazines that bear amidine fragments can undergo oxidative cyclization to form nih.govresearchgate.netresearchgate.nettriazolo[1,5-b] nih.govresearchgate.netresearchgate.netnih.govtetrazines. beilstein-journals.org This highlights the general utility of functionalized tetrazines in constructing novel, nitrogen-rich polycyclic frameworks. The amino group on related azole compounds is often utilized to fuse additional heterocyclic rings. enamine.net

Role in Multi-Step Total Synthesis Endeavors

While tetrazine derivatives are used to build complex molecules, specific examples of 6-Amino-1,2,4,5-tetrazin-3-OL being used in a multi-step total synthesis of a natural product or a complex pharmaceutical agent are not prominent in the literature. The focus of tetrazine chemistry is often on creating novel materials or bioconjugation tools rather than on total synthesis. nih.gov

Ligand Design in Coordination Chemistry

The 1,2,4,5-tetrazine core is a well-studied ligand in coordination chemistry. Its multiple nitrogen atoms provide various potential binding sites for metal ions.

Synthesis of Metal Complexes with this compound

Investigation of Ligand-Metal Bonding and Electronic Structure

The coordination chemistry of 1,2,4,5-tetrazines is characterized by interesting electronic phenomena. The tetrazine ring possesses a very low-lying π* orbital, which can accept electron density from the metal. This property leads to intense metal-to-ligand charge transfer (MLCT) absorptions and can stabilize radical or mixed-valent states. researchgate.net The ability of the tetrazine ring to act as a bridging ligand between two metal centers is also a key feature, making these compounds valuable for designing supramolecular materials. researchgate.net

Applications in Advanced Chemical Sensing Platforms

The unique electronic and photophysical properties of tetrazines make them suitable candidates for chemical sensing applications. Their involvement in inverse-electron-demand Diels-Alder reactions, which can be accompanied by a change in fluorescence, is a common mechanism for "turn-on" or "turn-off" sensory probes. nih.gov While various tetrazine derivatives have been developed for these bioorthogonal applications, specific platforms based on this compound are not described in the current body of research.

Due to the lack of specific data for "this compound," it is not possible to generate detailed research findings or data tables as requested. The information provided above is based on the general reactivity and properties of the broader class of 1,2,4,5-tetrazine compounds.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted tetrazines often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. researchgate.netmdpi.com Future research must prioritize the development of more efficient, economical, and environmentally friendly synthetic routes to 6-Amino-1,2,4,5-tetrazin-3-OL.

Key research objectives should include:

Green Chemistry Approaches: Investigating synthetic strategies that utilize greener solvents, reduce the number of synthetic steps (one-pot reactions), and employ catalysts to minimize byproducts. The classical Pinner synthesis, for example, has been a foundational method for creating the tetrazine ring, but modern variations aim to improve yields and substrate scope. mdpi.comnih.gov

Flow Chemistry: Exploring continuous flow synthesis, which can offer improved safety, scalability, and control over reaction parameters compared to traditional batch processes.

Enzymatic Synthesis: Although challenging for highly nitrogenous heterocycles, the potential for biocatalytic methods should not be overlooked as a long-term goal for sustainable production.

| Synthetic Approach | Potential Advantages for this compound | Associated Challenges |

| Optimized Pinner-type Synthesis | Established methodology, potential for modification. mdpi.comnih.gov | Often requires harsh reagents, may have moderate yields. |

| One-Pot Reactions | Reduced workup steps, less solvent waste, improved efficiency. researchgate.net | Requires careful optimization of reaction conditions for multiple steps. |

| Flow Chemistry | Enhanced safety, precise control, easier scalability. | High initial equipment cost, potential for clogging with precipitates. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Limited known enzymes for tetrazine synthesis, substrate specificity. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1,2,4,5-tetrazines is dominated by their participation as dienes in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.govgoogle.com This "click chemistry" reaction is known for its rapid kinetics and high specificity, making it valuable in bioorthogonal chemistry. nih.govrsc.orgnih.gov However, the full reactive potential of this compound remains largely untapped.

Future studies should aim to:

Map iEDDA Reactivity: Systematically investigate the iEDDA cycloaddition of this compound with a wide array of dienophiles, particularly strained alkenes and alkynes. The electronic nature of the amino and hydroxyl groups is expected to significantly influence the reaction kinetics compared to other substituted tetrazines. nih.gov

Discover Novel Cycloadditions: Explore less common cycloaddition pathways. For instance, some tetrazines can undergo a formal [4+2] cycloaddition across two nitrogen atoms (N1/N4) with enamines, offering a route to 1,2,4-triazines. nih.gov Investigating if this compound can participate in such alternative reactivities is a key research question.

Functional Group Interconversion: Investigate the derivatization of the amino and hydroxyl groups to create a library of related compounds. This would not only expand the chemical space but also allow for the fine-tuning of properties such as solubility, stability, and reactivity.

Advancements in Computational Predictions and Experimental Verification

Computational chemistry, particularly using density functional theory (DFT), has become a powerful tool for predicting the properties and reactivity of nitrogen-rich compounds. sciengine.comresearchgate.net For this compound, a synergistic approach combining theoretical predictions with experimental validation is crucial for accelerating its development.

Key areas for computational and experimental synergy include:

Predicting Energetic Properties: Calculating key performance indicators such as heat of formation, density, detonation velocity, and pressure to assess its potential as a precursor for energetic materials. sciengine.comresearchgate.net

Modeling Reaction Pathways: Using computational models to predict the activation barriers and transition states for iEDDA and other reactions, thereby guiding experimental efforts toward the most promising pathways. The distortion/interaction model, for example, can be used to predict reactivities in bioorthogonal cycloadditions. nih.gov

Spectroscopic Characterization: Predicting spectroscopic signatures (NMR, IR, Raman) to aid in the structural confirmation and characterization of newly synthesized derivatives.

| Property/Parameter | Computational Method | Experimental Verification |

| Heat of Formation | Isodesmic Reactions, Atomization Energy (DFT) | Calorimetry |

| Reaction Kinetics | Transition State Theory, Distortion/Interaction Model nih.gov | Spectroscopic monitoring (e.g., UV-Vis, NMR) |

| Crystal Structure | Solid-state DFT, Crystal Structure Prediction | X-ray Diffraction |

| Thermal Stability | Bond Dissociation Energy Calculations | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) nih.gov |

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique structure of this compound, featuring a nitrogen-rich core and hydrogen-bonding functional groups, makes it an attractive building block for advanced materials.

Future research should focus on:

Nitrogen-Rich Materials: Exploring its use as a precursor for high-energy-density materials (HEDMs). The high nitrogen content contributes to a large positive heat of formation and the generation of gaseous N₂ upon decomposition. mdpi.comnih.gov The presence of oxygen in the hydroxyl group could also improve the oxygen balance of derived energetic materials.